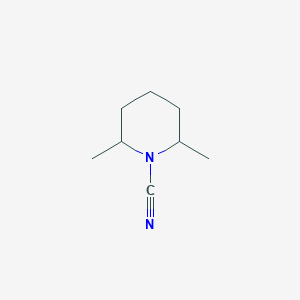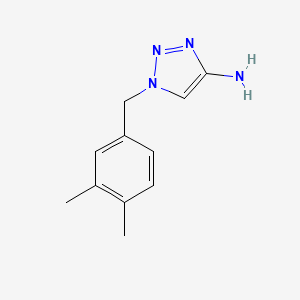
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Chloromethylation of o-xylene: The starting material, o-xylene, undergoes chloromethylation in a CTAB micellar catalytic system to form 3,4-dimethylbenzyl chloride.
Formation of 3,4-dimethylbenzyl azide: The 3,4-dimethylbenzyl chloride is then reacted with sodium azide to form 3,4-dimethylbenzyl azide.
Cycloaddition Reaction: The 3,4-dimethylbenzyl azide undergoes a cycloaddition reaction with propargylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,4-Dimethylbenzyl alcohol: A related compound with a similar benzyl group but lacks the triazole ring.
1-(3,4-Dimethylphenyl)-1h-1,2,3-triazole: Similar structure but without the amine group on the triazole ring.
Uniqueness
1-(3,4-Dimethylbenzyl)-1h-1,2,3-triazol-4-amine is unique due to the presence of both the 3,4-dimethylbenzyl group and the triazole ring with an amine group
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
1-[(3,4-dimethylphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-4-10(5-9(8)2)6-15-7-11(12)13-14-15/h3-5,7H,6,12H2,1-2H3 |
InChIキー |
QIXYTXCEFNWXFG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CN2C=C(N=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




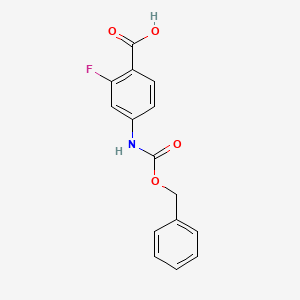
![7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
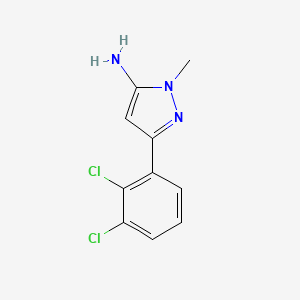
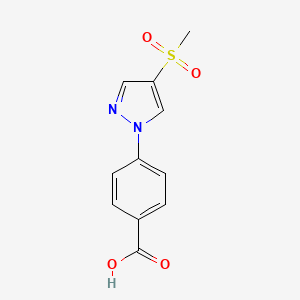
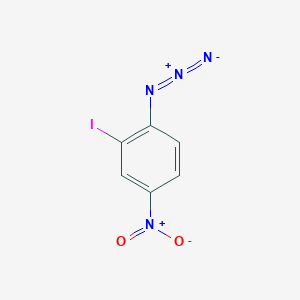
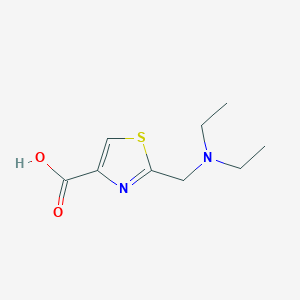
![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
